molecular formula C16H16N4O2 B2419226 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797721-33-5

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2419226
CAS No.: 1797721-33-5
M. Wt: 296.33
InChI Key: XICPKBWWCVXENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyano group, a tetrahydro-2H-pyran ring, and a pyrazolyl group attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Tetrahydro-2H-pyran Group: The tetrahydro-2H-pyran group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Cyanating agents such as sodium cyanide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazolyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
  • N-(2,4-dimethylphenyl)-N-isobutyl-2-oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Uniqueness

3-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, tetrahydro-2H-pyran ring, and pyrazolyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

3-cyano-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-9-12-2-1-3-13(8-12)16(21)19-14-10-18-20(11-14)15-4-6-22-7-5-15/h1-3,8,10-11,15H,4-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPKBWWCVXENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.